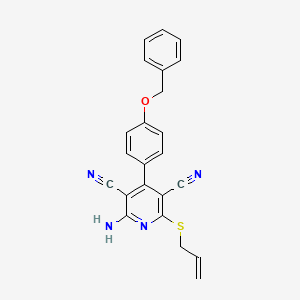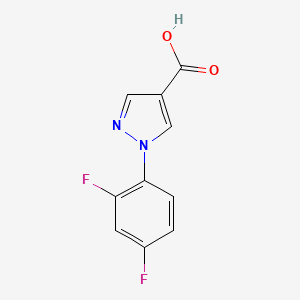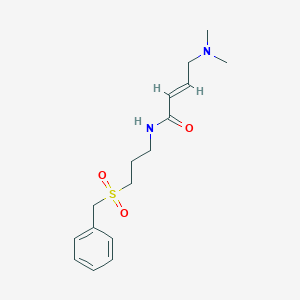
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide is an organic compound characterized by its unique structure, which includes a benzylsulfonyl group, a dimethylamino group, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide typically involves a multi-step process:
Formation of the Benzylsulfonyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Alkylation: The benzylsulfonyl chloride is then reacted with 3-aminopropanol to yield 3-benzylsulfonylpropylamine.
Enamide Formation: The final step involves the reaction of 3-benzylsulfonylpropylamine with 4-(dimethylamino)but-2-enoyl chloride under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The enamide moiety can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug design due to its structural features that may interact with biological targets.
- Investigated for its activity against certain enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the enamide moiety may participate in hydrogen bonding or π-π interactions with the target.
Comparison with Similar Compounds
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide: can be compared to other enamides and sulfonyl-containing compounds.
N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)butanamide: Lacks the double bond in the enamide moiety.
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamine: Similar structure but with an amine instead of an amide.
Uniqueness:
- The combination of a benzylsulfonyl group with an enamide moiety is relatively unique, providing distinct chemical reactivity and potential biological activity.
- The presence of the dimethylamino group can influence the compound’s solubility and interaction with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-(3-benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-18(2)12-6-10-16(19)17-11-7-13-22(20,21)14-15-8-4-3-5-9-15/h3-6,8-10H,7,11-14H2,1-2H3,(H,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXCSULKKZYOBG-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)
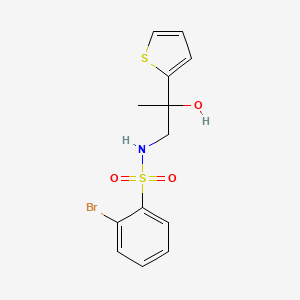
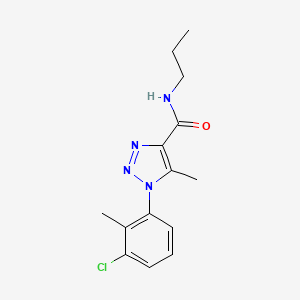
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)
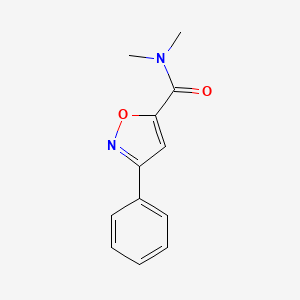
![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)
![7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2983267.png)
![6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983268.png)
